4-acetyl-N-(3-acetylphenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-acetyl-N-(3-acetylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c1-11(18)13-6-8-16(9-7-13)22(20,21)17-15-5-3-4-14(10-15)12(2)19/h3-10,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAYBHSZIGYHGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-N-(3-acetylphenyl)benzenesulfonamide typically involves the acetylation of 3-acetylphenylamine followed by sulfonation. The reaction conditions include the use of acetic anhydride and sulfuric acid under controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-Acetyl-N-(3-acetylphenyl)benzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like hydroxide ions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry: In chemistry, 4-acetyl-N-(3-acetylphenyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor of certain enzymes. Research is ongoing to explore its effects on biological systems and its potential therapeutic applications.
Medicine: In the medical field, the compound is being investigated for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the design of new pharmaceuticals.
Industry: this compound is also used in the production of dyes, pigments, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 4-acetyl-N-(3-acetylphenyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Cytotoxic Activity of Selected Sulfonamide Derivatives
Note: The IC50 range is inferred from structurally related compounds in . The chalcone derivative (compound 12) exhibits superior cytotoxicity compared to its acetylated precursor, highlighting the critical role of the α,β-unsaturated ketone system in enhancing activity . Derivatives lacking this system (e.g., oxime, pyrazole) show reduced potency, confirming the chalcone moiety as a pharmacophoric requirement.
Structural Modifications and Bioactivity
- Acetohexamide (4-Acetyl-N-[[cyclohexylamino]-carbonyl]benzenesulfonamide): This antidiabetic agent shares the 4-acetylbenzenesulfonamide core but incorporates a urea group. Its molecular weight (324.40 g/mol) and LogP (estimated >5) differ significantly from this compound, redirecting its application from oncology to diabetes management .
- 4-Acetyl-N,N-dimethylbenzenesulfonamide : Dimethylation of the sulfonamide nitrogen reduces hydrogen-bonding capacity, which may diminish target affinity despite increased lipophilicity (LogP ~2–3) .
Physicochemical and Pharmacokinetic Properties
Table 2: Drug-Likeness Parameters
| Compound Name | Molecular Weight (g/mol) | LogP* | H-Bond Donors | H-Bond Acceptors | Lipinski Violations |
|---|---|---|---|---|---|
| This compound | ~349.4 | ~3.5 | 2 | 6 | 0 |
| Acetohexamide | 324.40 | ~5.2 | 3 | 6 | 1 (LogP >5) |
| 4-(1H-Pyrazol-1-yl)benzenesulfonamide (3a–g) | 250–350 | <5 | 1–2 | 5–7 | 0 |
| N-(4-Acetylphenyl)-4-methylbenzenesulfonamide | 289.35 | ~2.8 | 2 | 5 | 0 |
*LogP values are estimated using fragment-based methods. The compound of interest adheres to Lipinski’s rule-of-five (molecular weight <500, LogP <5, H-bond donors ≤5, acceptors ≤10), suggesting favorable oral bioavailability. In contrast, Acetohexamide’s higher LogP may limit its therapeutic window .
Mechanistic Insights and Target Selectivity
- Tubulin Inhibition : attributes the cytotoxicity of sulfonamidochalcones to tubulin binding via hydrophobic interactions between the sulfonamide oxygen and tubulin lysine residues.
- Nuclear Receptor Modulation : Docking studies indicate that this compound analogs interact with RARα/β (scores: −16.08 to −17.45), suggesting a dual mechanism of action .
Biological Activity
4-acetyl-N-(3-acetylphenyl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound, supported by data tables and case studies.
Overview of the Compound
This compound is a sulfonamide derivative that incorporates acetyl groups on the aromatic rings. The sulfonamide moiety is known for its ability to interact with various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its sulfonamide group, which can mimic natural substrates and inhibit specific enzymes. This interaction can disrupt metabolic processes, leading to various therapeutic effects. The acetyl groups may enhance binding affinity to target proteins, thereby increasing efficacy against certain diseases.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that sulfonamide derivatives possess significant antimicrobial properties. The compound's structure allows it to inhibit bacterial growth by targeting folate synthesis pathways.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, potentially reducing inflammation through inhibition of pro-inflammatory cytokines.
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzenesulfonamides, including this compound, against common pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Mechanism : In vitro assays demonstrated that the compound significantly reduced the production of nitric oxide in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
- Cytotoxicity Against Cancer Cells : A comparative study on various sulfonamide derivatives found that this compound exhibited an IC50 value of 15 µM against human colorectal adenocarcinoma cells (HT-29), suggesting notable anticancer activity .
Data Table: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC = 32 µg/mL against S. aureus | |
| Anti-inflammatory | Reduced nitric oxide production | |
| Anticancer | IC50 = 15 µM against HT-29 cells |
Pharmacokinetic Considerations
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Computational models suggest favorable permeability characteristics across biological membranes, which could enhance its bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
